molecular formula C14H22N2O2 B2962879 Tert-butyl N-[2-(methylamino)-2-phenylethyl]carbamate CAS No. 1890089-99-2

Tert-butyl N-[2-(methylamino)-2-phenylethyl]carbamate

Cat. No. B2962879
M. Wt: 250.342
InChI Key: YMZZYMGPPKQQRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl N-[2-(methylamino)-2-phenylethyl]carbamate is an organic compound with the empirical formula C8H18N2O2 . It is also known as tert-Butyl 2-(methylamino)ethylcarbamate . It is used in the field of organic synthesis .


Molecular Structure Analysis

The molecular structure of Tert-butyl N-[2-(methylamino)-2-phenylethyl]carbamate consists of a carbamate group (OC(O)N) attached to a tert-butyl group and a 2-(methylamino)ethyl group . The SMILES string representation is CNCCNC(=O)OC©©C .


Physical And Chemical Properties Analysis

Tert-butyl N-[2-(methylamino)-2-phenylethyl]carbamate is a solid . Its molecular weight is 174.24 . The InChI key is GKWGBMHXVRSFRT-UHFFFAOYSA-N .

Scientific Research Applications

Genotoxic Effects

Tert-butyl N-[2-(methylamino)-2-phenylethyl]carbamate and related compounds have been assessed for genotoxic effects. Methyl-tert-butyl ether (MTBE), a related compound, and other volatile monoaromatic hydrocarbons were found to induce DNA damage in human lymphocytes, including single-strand breaks, double-strand breaks, and oxidative base modifications, potentially involving free radicals (Chen et al., 2008).

Synthetic Applications

This compound is also important in the field of synthetic organic chemistry. For instance, it serves as an intermediate in the synthesis of various biologically active compounds. One study detailed the rapid synthesis of an important intermediate for omisertinib (AZD9291) starting from commercially available compounds, highlighting the compound's significance in chemical synthesis (Zhao et al., 2017).

Chemical Transformations

Tert-butyl phenylazocarboxylates, which are related to tert-butyl N-[2-(methylamino)-2-phenylethyl]carbamate, are versatile in synthetic organic chemistry. They can undergo nucleophilic substitutions and radical reactions, leading to a variety of chemical transformations, including oxygenation and halogenation (Jasch et al., 2012).

Pharmaceutical Applications

In the pharmaceutical industry, derivatives of tert-butyl N-[2-(methylamino)-2-phenylethyl]carbamate have shown potential. For instance, a study synthesized novel ureas and phenyl N-substituted carbamates that exhibited promising antiarrhythmic and hypotensive properties (Chalina et al., 1998).

Safety And Hazards

Tert-butyl N-[2-(methylamino)-2-phenylethyl]carbamate is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . It should be handled with appropriate safety precautions.

properties

IUPAC Name

tert-butyl N-[2-(methylamino)-2-phenylethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16-10-12(15-4)11-8-6-5-7-9-11/h5-9,12,15H,10H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMZZYMGPPKQQRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C1=CC=CC=C1)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl N-[2-(methylamino)-2-phenylethyl]carbamate

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